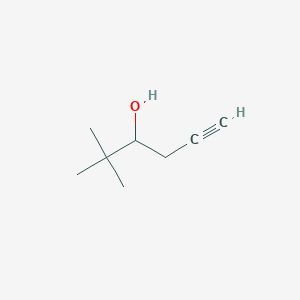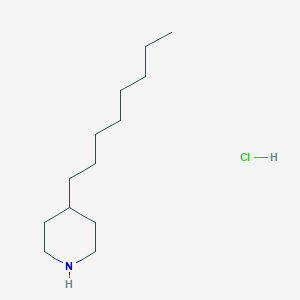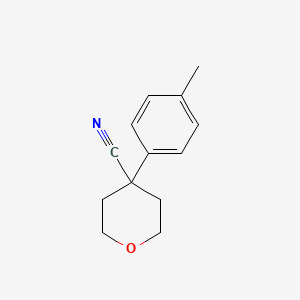
2-Chloroethyl cyclohexyl sulphide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidative Protective Influence
A study explored the protective influence of natural anthocyanins from Aronia Melanocarpa against oxidative stress induced by sulphide-2-chloroethyl-3-chloropropyl, a compound related to 2-Chloroethyl cyclohexyl sulphide. The research demonstrated that natural anthocyanines could act as antioxidative agents, offering protection against increased lipid peroxidation resulting from exposure to the sulphide compound (Kowalczyk et al., 2004).
In-situ Degradation on Carbon Systems
Another study investigated the in-situ degradation of sulphur mustard (bis-2-chloroethyl sulphide) and its simulants on the surface of various impregnated carbon systems. The research highlighted the effectiveness of certain carbon systems in degrading these compounds through a process that involves both stoichiometry-based and oxidation reactions, potentially offering a method for neutralizing toxic chemical agents (Sharma et al., 2006).
Thermal Decomposition Studies
The thermal decomposition of bis (2-chloroethyl) sulphide and its oxygenated equivalent, bis (2-chloroethyl) ether, was explored to understand the mechanism of thermal decomposition and identify potential industrial applications for the destruction of chemical warfare agents. This research provided insights into the temperatures and reaction times required for effective degradation (Battin‐Leclerc et al., 2000).
Photocatalytic Oxidation
Investigations into the photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2 illuminated with UV light demonstrated the compound's progressive oxidation. This process yielded various primary intermediates and final products, highlighting the potential for using photocatalytic oxidation in the detoxification of hazardous materials (Martyanov & Klabunde, 2003).
Comparative Toxicity Studies
Research on the comparative toxicity of mono- and bifunctional alkylating homologues of sulphur mustard, including 2-chloroethyl ethyl sulphide, in human skin keratinocytes provided valuable data on their toxicity levels. This study is crucial for understanding the potential effects of these compounds on human health and for the development of medical countermeasures (Sawyer et al., 2017).
Safety and Hazards
2-Chloroethyl cyclohexyl sulphide is a potent vesicant and alkylating agent. The related compound 2-Chloroethyl ethyl sulfide is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause cancer . For detailed safety and hazard information, it is recommended to refer to the safety data sheet of the compound.
Mecanismo De Acción
- Specifically, it alkylates the guanine base within DNA. Most alkylation occurs at the N7 position and weakly at the O6 position of guanine. Depending on the drug, it can also induce interstrand crosslinks between complementary DNA strands, preventing their separation during replication .
- These crosslinks inhibit DNA replication and transcription. By disrupting DNA function, the compound interferes with essential cellular processes, ultimately affecting cell survival and function .
- Downstream effects include impaired protein synthesis due to disrupted mRNA transcription and inhibition of new DNA synthesis .
- Impact on Bioavailability : The compound’s pharmacokinetic properties influence its bioavailability, affecting its therapeutic efficacy .
- Molecular Effects : DNA crosslinks prevent accurate replication and transcription, compromising genetic stability and cellular homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propiedades
IUPAC Name |
2-chloroethylsulfanylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOBUYKGQIDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53787-05-6 | |
| Record name | 2-chloroethyl cyclohexyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol](/img/structure/B3384207.png)

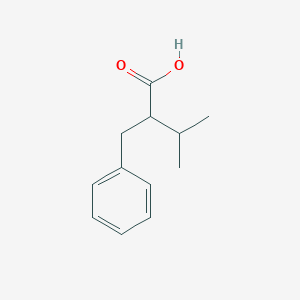

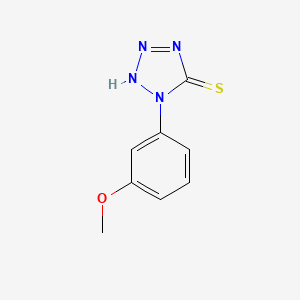

![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3384248.png)
